molecular formula C15H9F3N2O B2744537 2-Phenoxy-3-(trifluoromethyl)quinoxaline CAS No. 338773-58-3

2-Phenoxy-3-(trifluoromethyl)quinoxaline

Cat. No.: B2744537
CAS No.: 338773-58-3
M. Wt: 290.245
InChI Key: QTOFGGYJTGYPHM-UHFFFAOYSA-N
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Description

2-Phenoxy-3-(trifluoromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a phenoxy group at the second position and a trifluoromethyl group at the third position on the quinoxaline ring. The incorporation of fluorine atoms, particularly the trifluoromethyl group, imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-3-(trifluoromethyl)quinoxaline can be achieved through several methods. One efficient method involves the use of aryne chemistry. This approach utilizes quinoxalin-2(1H)-one as the starting material, which reacts with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method is known for its high yield and broad substrate scope .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar aryne chemistry techniques. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxy-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenoxy-3-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-3-(trifluoromethyl)quinoxaline varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 2-Phenoxy-3-(trifluoromethyl)quinoxaline is unique due to the presence of both the phenoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and broadens its range of applications compared to similar compounds .

Properties

IUPAC Name

2-phenoxy-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)13-14(21-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)19-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOFGGYJTGYPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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